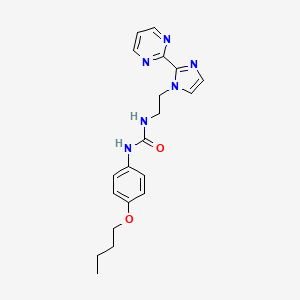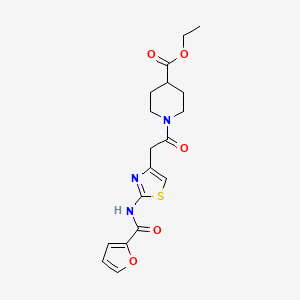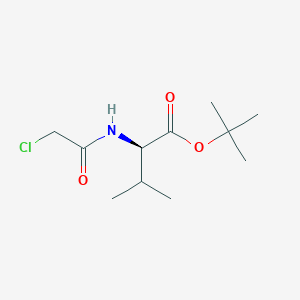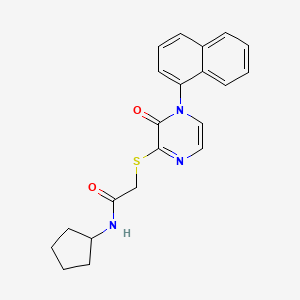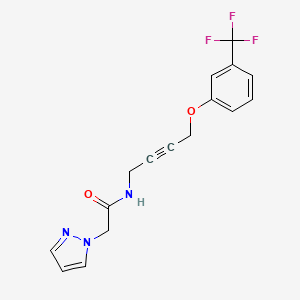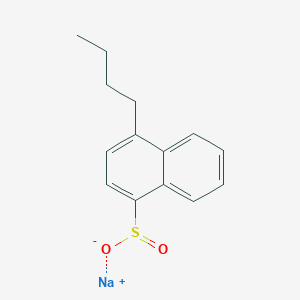
1-Naftalenosulfonato de butilo, sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl naphthalene-1-sulfonate, sodium is a derivative of sulfonic acid which contains a naphthalene functional unit . It has excellent penetration, wetting, emulsifying, diffusing, and foaming properties . It is resistant to acid, alkali, hard water, and inorganic salts .
Synthesis Analysis
Alkylnaphthalene sulfonates, including Butyl naphthalene-1-sulfonate, sodium, are produced on a large scale by condensation of naphthalenesulfonate or alkylnaphthalenesulfonates with formaldehyde .Molecular Structure Analysis
The molecular formula of Butyl naphthalene-1-sulfonate, sodium is C18H23NaO3S . The linear formula is CH3(CH2)3SO3Na .Chemical Reactions Analysis
Naphthalenesulfonates, including Butyl naphthalene-1-sulfonate, sodium, undergo many reactions. Upon heating with dilute aqueous acid, it reverts to naphthalene. Fusion with sodium hydroxide followed by acidification gives 1-naphthol .Physical and Chemical Properties Analysis
Butyl naphthalene-1-sulfonate, sodium appears as a light yellow transparent liquid or beige solid . It is soluble in water and stable .Aplicaciones Científicas De Investigación
Agente hidrótropo en química analítica
El 1-naftalenosulfonato de butilo sódico sirve como agente hidrótropo en química analítica. Mejora la solubilidad de compuestos poco solubles en agua, lo que ayuda en la preparación y extracción de muestras. Los investigadores lo utilizan para mejorar la solubilidad de sustancias hidrófobas durante los análisis espectroscópicos, la cromatografía y otras técnicas analíticas .
Síntesis orgánica
En la síntesis orgánica, el 1-naftalenosulfonato de butilo sódico actúa como un versátil bloque de construcción. Participa en reacciones de formación de enlaces S–S, N–S y C–S. Cabe destacar que contribuye a la síntesis de varios compuestos organosulfurados valiosos:
- Tiosulfonatos (R–SO2S–R1): El 1-naftalenosulfonato de butilo sódico es un compañero de acoplamiento para la formación de enlaces S–S, lo que conduce a tiosulfonatos. Estos compuestos encuentran aplicaciones en química medicinal y ciencia de los materiales .
- Sulfuros y Sulfonas: El 1-naftalenosulfonato de butilo sódico contribuye a la construcción de sulfuros y sulfonas, incluidas las sulfonas de vinilo, las sulfonas de alilo y las β-ceto sulfonas .
Indicador de metales
Calcon (C.I. 15705) y Eriochrome blue-black B (C.I. 14640) son indicadores de metales derivados del 1-naftalenosulfonato de butilo sódico. Estos colorantes presentan cambios de color en presencia de iones metálicos específicos. Los investigadores los utilizan en titulaciones complexométricas y detección de iones metálicos .
Industria de tintes y pigmentos
El 1-naftalenosulfonato de butilo sódico contribuye a la formulación de tintes ácidos y pigmentos. Imparte color a textiles, papel y otros materiales. El Naranja ácido 31 (C.I. 15995) es un ejemplo de un colorante sintetizado a partir de este compuesto .
Mecanismo De Acción
Target of Action
Butyl naphthalene-1-sulfonate, sodium is a surfactant, which means its primary targets are interfaces between different phases, such as oil and water . It interacts with these interfaces to reduce surface tension, facilitating the mixing of substances that are usually immiscible .
Mode of Action
The compound’s mode of action is primarily through its surfactant properties. It has excellent penetration, wetting, emulsifying, diffusing, and foaming properties . It can greatly increase the permeability when mixed with a small amount of salt .
Result of Action
The molecular and cellular effects of butyl naphthalene-1-sulfonate, sodium are largely dependent on its surfactant properties. It can disrupt cell membranes, alter protein conformations, and affect the solubility of other compounds . In industrial applications, it is used for its ability to increase the solubility and dispersion of other substances .
Action Environment
The action of butyl naphthalene-1-sulfonate, sodium is influenced by environmental factors such as pH, temperature, and the presence of other substances. It is resistant to acid, alkali, hard water, and inorganic salts . Its efficacy and stability can be affected by these factors, as well as by the specific conditions of the environment in which it is used.
Safety and Hazards
Propiedades
IUPAC Name |
sodium;4-butylnaphthalene-1-sulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S.Na/c1-2-3-6-11-9-10-14(17(15)16)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXULKTYSTJSKFK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]pyrimidine](/img/structure/B2401435.png)
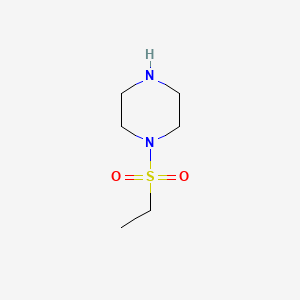
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2401437.png)
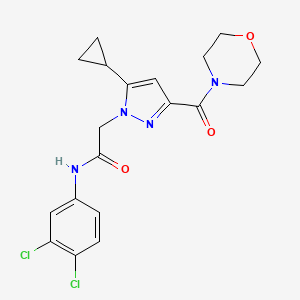
![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)
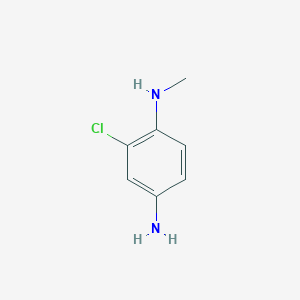
![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)
